REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]1[N:17]2[C:18]3[N:9]([C:10](=[O:20])[CH:11]=[CH:12][C:13]=3[N:14]=[CH:15][C:16]2=[O:19])[CH2:8]1)(=O)=O.N1C=CC=CC=1.[NH:27]1[CH2:32][CH2:31][CH:30]([NH:33][C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37])[CH2:29][CH2:28]1.CO>CC#N.C(Cl)Cl>[O:19]=[C:16]1[CH:15]=[N:14][C:13]2=[C:18]3[N:17]1[CH:7]([CH2:6][N:27]1[CH2:28][CH2:29][CH:30]([NH:33][C:34](=[O:40])[O:35][C:36]([CH3:38])([CH3:37])[CH3:39])[CH2:31][CH2:32]1)[CH2:8][N:9]3[C:10](=[O:20])[CH:11]=[CH:12]2
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1CN2C(C=CC=3N=CC(N1C23)=O)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
7.55 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 90° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between DCM (600 ml) and water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark tan solid
|
Type
|
CUSTOM
|
Details
|
applied chromatographed
|
Type
|
WASH
|
Details
|
eluting with 0-10% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N2C(CN3C(C=CC(N=C1)=C32)=O)CN3CCC(CC3)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.444 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |